PVLA vs. PVMA: ASGP Receptor Binding and Endocytosis in Transfected CHO Cells
In a head-to-head comparison using mouse ASGP receptor (MHL) gene-transfected CHO cells, PVLA-coated beads bound to and were endocytosed by MHL-1/-2 co-expressing cells, whereas PVMA-coated beads exhibited no detectable binding or internalization [1]. Furthermore, PVLA-coated beads were endocytosed by cells expressing only MHL-1 or MHL-2 subunits, a property not observed with natural ASGP receptor ligands [1].
| Evidence Dimension | ASGP receptor-mediated endocytosis |
|---|---|
| Target Compound Data | Positive binding and internalization; endocytosis by MHL-1-only and MHL-2-only expressing cells |
| Comparator Or Baseline | PVMA (poly-(N-p-vinylbenzyl-O-β-D-glucopyranosyl-[1-4]-D-gluconamide)) |
| Quantified Difference | No detectable binding or endocytosis for PVMA |
| Conditions | MHL-1/-2 co-transfected CHO cells; bead-based assay |
Why This Matters
The absence of ASGP receptor engagement by PVMA confirms that the terminal galactose residue and its β1→4 linkage are non-negotiable structural requirements for hepatic targeting, eliminating PVMA as a viable alternative.
- [1] Watanabe Y, Liu X, Shibuya I, Akaike T. Functional evaluation of poly-(N-p-vinylbenzyl-O-β-D-galactopyranosyl-[1-4]-D-gluconamide)(PVLA) as a liver specific carrier. J Biomater Sci Polym Ed. 2000;11(8):813-830. doi:10.1163/156856200744048. View Source
